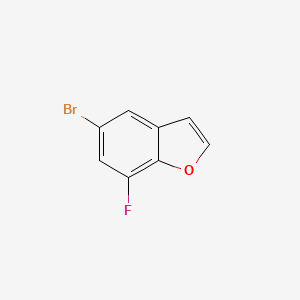

5-Bromo-7-fluorobenzofurano

Descripción general

Descripción

5-Bromo-7-fluorobenzofuran is a useful research compound. Its molecular formula is C8H4BrFO and its molecular weight is 215.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-7-fluorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-fluorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Químicas y Síntesis

“5-Bromo-7-fluorobenzofurano” es un compuesto químico con la fórmula molecular C8H4BrFO . Tiene un peso molecular de 215.02 . El compuesto es un líquido a temperatura ambiente . El punto de ebullición de este compuesto es aproximadamente 233.4°C a 760 mmHg .

Se ha revisado la síntesis de furanos y benzofuranos con un átomo de flúor o un grupo trifluorometilo, como “this compound” . Sin embargo, la fluoración directa del furano procede de manera no selectiva .

Medidas de Seguridad

Al manipular “this compound”, es importante utilizar controles de ingeniería para eliminar un peligro o colocar una barrera entre el trabajador y el peligro . Los controles de ingeniería bien diseñados pueden ser muy efectivos para proteger a los trabajadores y normalmente serán independientes de las interacciones de los trabajadores para proporcionar este alto nivel de protección .

Aplicaciones Potenciales

Si bien las aplicaciones específicas de “this compound” no se mencionan en los resultados de la búsqueda, los furanos y los benzofuranos que llevan un átomo de flúor o un grupo trifluorometilo atraen una atención significativa debido a sus importantes propiedades farmacológicas . Por ejemplo, algunos fluorofuranos y trifluorometilfuranos han mostrado propiedades antagonistas de la oxitocina, inhibición de la transcriptasa inversa del VIH-1, actividad antimalárica y propiedades antibacterianas .

Análisis Bioquímico

Biochemical Properties

5-Bromo-7-fluorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including 5-Bromo-7-fluorobenzofuran, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound can also bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

5-Bromo-7-fluorobenzofuran has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and survival . Additionally, 5-Bromo-7-fluorobenzofuran may affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-7-fluorobenzofuran involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 5-Bromo-7-fluorobenzofuran may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-7-fluorobenzofuran can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-7-fluorobenzofuran is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 5-Bromo-7-fluorobenzofuran can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 5-Bromo-7-fluorobenzofuran vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit cancer cell growth. At higher doses, 5-Bromo-7-fluorobenzofuran can cause toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing adverse reactions.

Metabolic Pathways

5-Bromo-7-fluorobenzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The metabolic flux and levels of metabolites can be influenced by the presence of 5-Bromo-7-fluorobenzofuran, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 5-Bromo-7-fluorobenzofuran within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cells, 5-Bromo-7-fluorobenzofuran can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 5-Bromo-7-fluorobenzofuran plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-Bromo-7-fluorobenzofuran may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production.

Propiedades

IUPAC Name |

5-bromo-7-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVACMAATHFELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622880 | |

| Record name | 5-Bromo-7-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-04-2 | |

| Record name | 5-Bromo-7-fluorobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

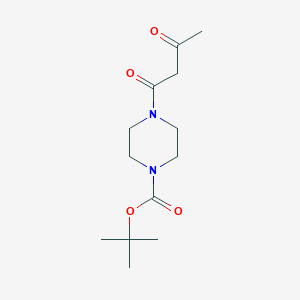

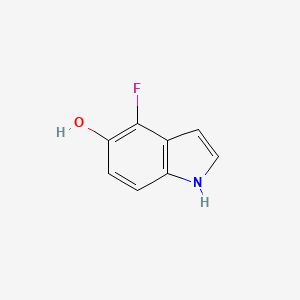

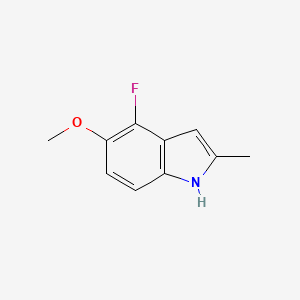

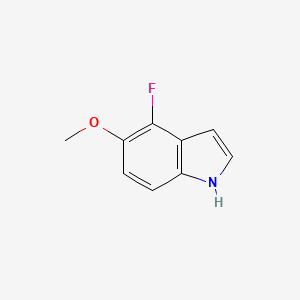

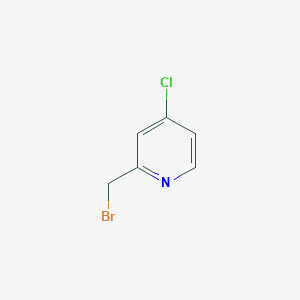

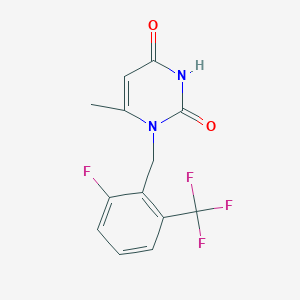

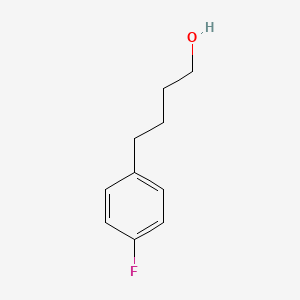

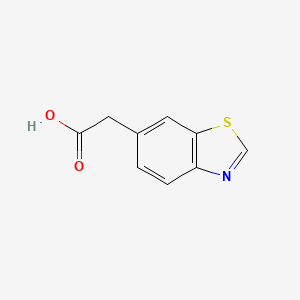

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)